Thiazole-2-sulfonic acid
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Overview
Description
Thiazole-2-sulfonic acid is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Scientific Research Applications
Thiazole-2-sulfonic acid has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of thiazole compounds can vary depending on the specific compound and its biological target. For example, Voreloxin, a drug containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Future Directions
Thiazole derivatives continue to be of interest in the development of various drugs and biologically active agents . The thiazole ring is a significant platform in a number of medicinally relevant molecules, and researchers continue to synthesize compounds containing the thiazole ring with variable substituents as target structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-2-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol, forming 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Thiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use halogens or nitro groups, while nucleophilic substitution may involve amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the sulfonic acid group.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties and biological activities.
Thiadiazole: Another heterocyclic compound with nitrogen and sulfur atoms, but with a different ring structure.
Uniqueness of Thiazole-2-sulfonic Acid: this compound is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in various chemical reactions. This functional group also contributes to its diverse biological activities and applications in different fields .
Properties
IUPAC Name |
1,3-thiazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGOLGTZZLECJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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